molecular formula C8H14ClNO3 B1474525 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one CAS No. 1697310-54-5

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one

Cat. No. B1474525
CAS RN: 1697310-54-5
M. Wt: 207.65 g/mol
InChI Key: SSNCFBKFEIQLGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one, also known as 2-C-E, is a synthetic organic compound commonly used in scientific research. It is a derivative of pyrrolidinone and has a wide range of applications in laboratory experiments. It is a popular choice among researchers due to its relatively low cost, low toxicity, and easy synthesis. It is used in the study of neurobiology, pharmacology, and biochemistry, among other areas.

Scientific Research Applications

Synthesis of β-Lactams

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one: is utilized in the synthesis of β-lactams, which are a significant class of antibiotics. This includes penams, cephems, and carbapenems. The compound serves as a starting material for the creation of these antibiotics, which are crucial in combating bacterial infections .

Pharmaceutical Research

In pharmaceutical research, this chemical is used to develop compounds with potential therapeutic effects. It’s involved in the synthesis of molecules that may exhibit activities such as antifungal, antimalarial, and antiviral properties .

Chemical Biology

Researchers use this compound in chemical biology to study the interaction between biological systems and synthetic chemical compounds. It can help in understanding the biochemical pathways and mechanisms of action of new drugs .

Material Science

In material science, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one can be a precursor for the development of new materials with unique properties, potentially useful in various industrial applications .

Organic Synthesis

This compound is a valuable reagent in organic synthesis, where it is used to introduce the pyrrolidine moiety into larger, more complex molecules. This can be particularly useful in the synthesis of natural products and active pharmaceutical ingredients .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound when calibrating instruments or developing new analytical methods, ensuring accurate and reliable results .

Catalysis

It may find applications in catalysis, where it could be used to enhance the rate of chemical reactions. This is particularly important in industrial processes where efficiency and selectivity are key .

Environmental Science

Lastly, in environmental science, researchers might explore the use of this compound in the breakdown of pollutants or the synthesis of environmentally friendly materials .

properties

IUPAC Name

2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-12-6-4-10(8(11)3-9)5-7(6)13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNCFBKFEIQLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1OC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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